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Introduction

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), the
common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2]
[3] By binding to gp130, SC144 induces its phosphorylation at serine 782 (S782) and
subsequent deglycosylation.[1][2][3] This cascade of events abrogates the phosphorylation and
nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), a key
downstream effector in this signaling pathway.[1][2][3] The inhibition of the gp130/STAT3 axis
by SC144 leads to the suppression of STAT3-regulated gene expression, resulting in cell-cycle
arrest, anti-angiogenic effects, and apoptosis in various cancer cell lines.[2][4] These
application notes provide a summary of SC144's activity and a detailed protocol for an in vitro
kinase assay to assess its inhibitory effects on a downstream kinase.

Data Presentation

Table 1: Cytotoxicity of SC144 in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of
SC144 in a panel of human cancer cell lines, as determined by MTT assays.
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Cell Line Cancer Type IC50 (pM) Reference
OVCAR-3 Ovarian Cancer 0.95 [2]
OVCAR-5 Ovarian Cancer 0.49 [2]
OVCAR-8 Ovarian Cancer 0.72 [2]

Doxorubicin-Resistant
NCI/ADR-RES ] 0.43
Ovarian Cancer

Cisplatin-Resistant
HEY ) 0.88
Ovarian Cancer

LNCaP Prostate Cancer 0.4 [4]
HCT116 (p53+/+) Colon Cancer 0.6 [4]
HCT116 (p53-/-) Colon Cancer 0.9 [4]
HT-29 Colon Cancer 0.9 [4]
MDA-MB-435 Breast Cancer 4.0 [4]
MCF-7 Breast Cancer 1.7 [5]
MDA-MB-468 Breast Cancer 0.7 [5]

Signaling Pathway

The binding of IL-6 family cytokines to their specific receptors leads to the dimerization of
gp130 and the activation of associated Janus kinases (JAKs). Activated JAKs then
phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate gene
expression. SC144 disrupts this cascade by targeting gp130.
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Caption: The gp130/JAK/STAT3 signaling pathway and the inhibitory action of SC144.
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Experimental Protocols
In Vitro JAK2 Kinase Assay to Evaluate SC144 Activity

This protocol describes a method to indirectly assess the inhibitory effect of SC144 on the

gp130 signaling pathway by measuring the activity of a key downstream kinase, JAK2. As

SC144's primary target is gp130, this assay serves as a functional readout of its downstream

inhibitory effects.

Materials and Reagents

Enzyme: Recombinant human JAK2 (e.g., from Carna Biosciences, SignalChem, or other
reputable suppliers).

Substrate: A suitable peptide substrate for JAK2, such as Poly(Glu, Tyr) 4:1 or a specific
biotinylated peptide (e.g., JAKtide).

Inhibitor: SC144 (dissolved in 100% DMSO to create a stock solution, e.g., 10 mM).
ATP: Adenosine 5'-triphosphate (10 mM stock solution).

Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCI2, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20.

Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based
ADP detection system.

Plates: 96-well or 384-well white, opaque microplates suitable for luminescence readings.
Control Inhibitor: A known JAK2 inhibitor (e.g., Ruxolitinib) for assay validation.

DMSO: Dimethyl sulfoxide.

. Experimental Workflow Diagram
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Caption: Experimental workflow for the in vitro JAK2 kinase assay.
[ll. Detailed Protocol

o Preparation of Reagents:

[¢]

Prepare a serial dilution of SC144 in 100% DMSO. For a typical 10-point dose-response
curve, start with a 1 mM stock and perform 1:3 serial dilutions.

o Prepare the final assay concentrations of SC144 by diluting the DMSO stocks into the
kinase assay buffer. Ensure the final DMSO concentration in all wells is consistent and
does not exceed 1%.

o Thaw the recombinant JAK2 enzyme on ice and dilute it to the desired working
concentration in the kinase assay buffer. The optimal enzyme concentration should be
determined empirically but is typically in the low nM range.

o Prepare the substrate and ATP mixture in the kinase assay buffer. The ATP concentration
should be close to its Km for JAK2 (if known) to ensure sensitive detection of ATP-
competitive inhibitors.

e Assay Procedure:

o Add 5 L of the diluted SC144 or control inhibitor to the wells of a 384-well plate. For
control wells, add 5 pL of the assay buffer with the same final DMSO concentration.

o Add 5 pL of the diluted JAK2 enzyme to each well.

o Gently mix the plate and incubate for 10-20 minutes at room temperature to allow the
inhibitor to bind to the enzyme.
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o Initiate the kinase reaction by adding 5 pL of the ATP/substrate mixture to each well.

o Incubate the plate for 60 minutes at 30°C. The incubation time may need to be optimized
based on the enzyme activity.

o Detection:

o Following the kinase reaction, add 5 pL of ADP-Glo™ Reagent to each well to stop the
reaction and deplete the remaining ATP.

o Incubate the plate for 40 minutes at room temperature.
o Add 10 pL of Kinase Detection Reagent to convert the generated ADP into ATP.

o Incubate the plate for another 30 minutes at room temperature to stabilize the luminescent
signal.

o Measure the luminescence using a plate reader.

e Data Analysis:

[e]

The luminescent signal is proportional to the amount of ADP produced and thus reflects
the kinase activity.

o Subtract the background luminescence (wells with no enzyme) from all other readings.

o Normalize the data by setting the "no inhibitor" control as 100% activity and the "high
concentration of control inhibitor" as 0% activity.

o Plot the percentage of kinase activity against the logarithm of the SC144 concentration.

o Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad
Prism) to determine the IC50 value of SC144 for JAK2.

Disclaimer: This protocol is a general guideline. Optimization of enzyme concentration,
substrate concentration, ATP concentration, and incubation times may be necessary for
specific experimental conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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